molecular formula C11H9Cl2N3O B1606139 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 519056-56-5

1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B1606139
CAS No.: 519056-56-5
M. Wt: 270.11 g/mol
InChI Key: ZQIKSAPYGKRXTA-UHFFFAOYSA-N
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Description

1-[1-(2,3-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is a synthetic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the triazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichlorophenylhydrazine with acetylenic ketones in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-[1-(2,3-dichlorophenyl)-5-methyltriazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-6-11(7(2)17)14-15-16(6)9-5-3-4-8(12)10(9)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIKSAPYGKRXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337232
Record name 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-56-5
Record name 1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
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1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
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1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one

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